molecular formula C19H22ClN3O3 B2840183 N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide;hydrochloride CAS No. 2418647-78-4

N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide;hydrochloride

Cat. No. B2840183
CAS RN: 2418647-78-4
M. Wt: 375.85
InChI Key: QMCFSJXSQCIPNX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains an isoquinoline group, an amide group, and a methoxyphenyl group . Isoquinoline is a heterocyclic compound, while amides are a type of functional group often found in organic compounds, and methoxyphenyl refers to a phenyl group with a methoxy (O-CH3) substituent .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized for potential antimicrobial applications. Research has focused on developing new quinazolines, which include derivatives similar to the specified compound, demonstrating potential as antimicrobial agents against a range of bacteria and fungi (Desai, Shihora, & Moradia, 2007).

Antimicrobial Activity

  • Studies have synthesized and evaluated compounds related to N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide; hydrochloride for their antimicrobial efficacy. For instance, certain quinazolinone and 4-thiazolidinone compounds have been identified as potential antimicrobial agents against various bacterial and fungal species (Desai, Dodiya, & Shihora, 2011).

Anticancer Activity

  • Research into the synthesis and biological evaluation of coumarin and quinolinone carboxamides, which are structurally related to the specified compound, has indicated potential anticancer activity. These studies include the synthesis of derivatives and their evaluation as anticancer agents, showcasing the diverse potential of this chemical backbone in drug development (Matiadis et al., 2013).

Synthesis and Reactivity

  • The compound's synthesis and reactivity have been explored in the context of developing oral drugs for treating multiple sclerosis, highlighting the complex chemistry and potential therapeutic applications of derivatives of this compound (Jansson et al., 2006).

Future Directions

While the future directions for this specific compound are not known, compounds with similar structures are often studied for their potential biological activities, including antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

N-[2-amino-2-(2-methoxyphenyl)ethyl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3.ClH/c1-25-17-5-3-2-4-14(17)16(20)11-22-18(23)13-7-6-12-8-9-21-19(24)15(12)10-13;/h2-7,10,16H,8-9,11,20H2,1H3,(H,21,24)(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCFSJXSQCIPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC3=C(CCNC3=O)C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide;hydrochloride

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